5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

Description

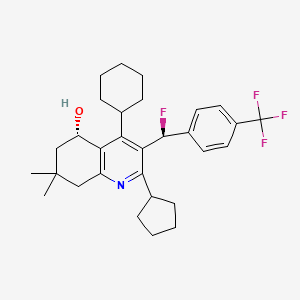

The compound 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- is a structurally complex molecule featuring:

- A tetrahydroquinolinol core (5,6,7,8-tetrahydroquinoline) with a hydroxyl group at position 3.

- 4-Cyclohexyl and 2-cyclopentyl substituents, contributing steric bulk and lipophilicity.

- A chiral fluorinated side chain at position 3: (S)-fluoro(4-(trifluoromethyl)phenyl)methyl. This group introduces both electron-withdrawing (trifluoromethyl) and fluorine-mediated polarity.

- 7,7-Dimethyl groups on the tetrahydroquinoline ring, enhancing conformational rigidity.

This compound’s design likely targets applications in medicinal chemistry, leveraging fluorine’s metabolic stability and the quinolinol scaffold’s historical relevance in kinase inhibition or antimicrobial agents .

Properties

CAS No. |

893409-49-9 |

|---|---|

Molecular Formula |

C30H37F4NO |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol |

InChI |

InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1 |

InChI Key |

BHKIPHICFOJGLD-HOFKKMOUSA-N |

SMILES |

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |

Isomeric SMILES |

CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |

Canonical SMILES |

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-60-5521; BAY605521; BAY 60-5521; UNII-I0J230BJOO; |

Origin of Product |

United States |

Preparation Methods

The preparation of BAY-60-5521 involves synthetic routes that include the use of various reagents and reaction conditions. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization to ensure the desired chemical structure and purity .

Chemical Reactions Analysis

BAY-60-5521 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that quinolinol derivatives exhibit cytotoxic properties against various cancer cell lines. The specific compound has been studied for its ability to reverse multidrug resistance in cancer therapies. This is particularly relevant in the treatment of cancers that have developed resistance to conventional chemotherapeutics. A patent describes its use in enhancing the efficacy of existing drugs by overcoming resistance mechanisms .

Antiviral Properties:

Quinolinol derivatives have also shown promise as antiviral agents. The structural modifications present in 5-Quinolinol can enhance its interaction with viral targets, potentially leading to the development of effective antiviral therapies . This aspect is crucial given the rising incidence of viral infections and the need for novel antiviral compounds.

Neuropharmacology

Cognitive Enhancement:

Some studies suggest that quinolinol compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems may contribute to cognitive enhancement and protection against neurotoxicity .

Chemical Biology

Biochemical Probes:

The unique structural features of 5-Quinolinol make it suitable for use as a biochemical probe in various biological assays. Its ability to selectively bind to specific proteins or enzymes can facilitate the study of biological processes at a molecular level .

Material Science

Nanotechnology Applications:

Recent advancements have explored the incorporation of quinolinol derivatives into nanomaterials for drug delivery systems. Their chemical stability and biocompatibility make them ideal candidates for creating nanoparticles that can deliver therapeutic agents more effectively .

Case Studies and Research Findings

Mechanism of Action

BAY-60-5521 exerts its effects by inhibiting cholesteryl ester transfer protein, which is responsible for transferring cholesterol esters from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. By inhibiting this protein, BAY-60-5521 increases the levels of high-density lipoprotein cholesterol and reduces the levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. This mechanism of action involves the binding of BAY-60-5521 to cholesteryl ester transfer protein, thereby preventing its activity and altering lipid metabolism pathways .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, particularly in fluorinated substituents and heterocyclic cores:

Research Findings and Implications

Fluorination Strategies

- Synthetic Routes: The target’s fluorinated side chain could be synthesized via methods described in , such as diethylamino sulfurtrifluoride (DAST)-mediated fluorination of alcohols .

- Chiral Control : The (S)-configuration at the fluoro center is critical for enantioselective binding, as seen in enantiomerically enriched (S)-(3-fluorobutyl)benzene (92% ee) .

Physicochemical Properties

- Hydrogen Bonding: The quinolinol hydroxyl group participates in hydrogen-bond networks, akin to patterns observed in crystalline fluorinated phenols () .

Challenges and Opportunities

- Structural Complexity : The combination of bulky substituents and chirality complicates large-scale synthesis.

- SAR Insights: Minor modifications (e.g., replacing 4-CF₃Ph with 4-FPh) could tune activity, as demonstrated in urea-thiazole derivatives () .

Biological Activity

The compound 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- is a derivative of quinoline that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological profiles, including anticancer, antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

The structure of the compound features a quinoline core with various substituents that may influence its biological activity. The 5,8-quinolinedione scaffold is particularly significant as it has been shown to interact with various molecular targets, including nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase (NQO1), which plays a crucial role in the antiproliferative effects observed in several studies .

Anticancer Activity

Research indicates that derivatives of quinoline exhibit potent anticancer properties. For instance, studies have reported that compounds similar to 5-Quinolinol display significant antiproliferative effects against various cancer cell lines. The IC50 values for some quinoline derivatives have been found to be as low as 0.59–1.52 µM , indicating strong cytotoxic potential against cancer cells while sparing normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Quinolinol Derivative | HeLeS3 | 0.59 | Induces apoptosis via Bcl-2 modulation |

| 5-Quinolinol Derivative | KB-vin | 1.52 | NQO1-dependent antiproliferative effect |

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been documented. For example, certain derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values indicating significant activity . The introduction of specific substituents at the C-6 and C-7 positions has been shown to enhance antibacterial efficacy.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Quinoline Derivative | S. aureus | 1 × 10^-4 |

| Quinoline Derivative | K. pneumoniae | 1 × 10^-5 |

Antiviral Activity

Emerging research suggests that quinoline derivatives may also possess antiviral properties. Some studies have indicated that modifications to the quinoline structure can lead to enhanced antiviral activity against viruses such as H5N1 and potentially COVID-19 . The effectiveness appears correlated with lipophilicity and electron-withdrawing characteristics of substituents.

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

- Anticancer Study : A study evaluating a series of quinoline derivatives demonstrated that specific substitutions significantly increased cytotoxicity against melanoma and breast cancer cell lines while exhibiting low toxicity towards normal fibroblasts .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized quinoline derivatives against MRSA isolates showed comparable effectiveness to standard antibiotics like oxacillin .

- Antiviral Research : Recent findings suggest that certain quinoline derivatives can inhibit viral replication with minimal cytotoxicity, indicating their potential as therapeutic agents in viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.